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Compound of Interest

5-Methoxy-[1,3]thiazolo[5,4-
Compound Name:
bjpyridin-2-amine

Cat. No.: B083562

The thiazolo[5,4-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal
chemistry and drug development. This structure has been identified as a versatile backbone for
the design of potent kinase inhibitors, which are crucial in targeted cancer therapy.[1][2]
Derivatives of this scaffold have shown promise in inhibiting a range of kinases, including c-KIT,
PI3K, and cyclin-dependent kinases (CDKSs), which are often dysregulated in various cancers.
[1][2][3] Given their potential to modulate key signaling pathways involved in cell proliferation,
survival, and differentiation, a rigorous and systematic evaluation of their cytotoxic effects is a
critical first step in preclinical development.[2]

This guide provides a detailed experimental framework for assessing the cytotoxicity of novel
thiazolo[5,4-b]pyridine derivatives. It is designed for researchers in drug discovery and
oncology, offering not just step-by-step protocols but also the underlying scientific rationale for
each experimental choice. The aim is to create a self-validating system of assays to build a
comprehensive profile of a compound's cellular impact, moving from broad viability screening
to more nuanced mechanistic insights.

Pillar 1: Strategic Experimental Design

The foundation of a reliable cytotoxicity assessment lies in a well-considered experimental
design. The choices made at this stage dictate the quality and clinical relevance of the data
generated.
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Rational Cell Line Selection

The selection of appropriate cancer cell lines is paramount. Since many thiazolo[5,4-b]pyridine

derivatives are designed as kinase inhibitors, cell line choice should be hypothesis-driven.[4]

Target-Driven Selection: If a derivative is designed to inhibit a specific kinase (e.g., a mutant
c-KIT), it is essential to use cell lines that harbor this specific genetic feature (e.g., GIST-T1
and HMC1.2 cells for c-KIT mutations).[1] Comparing activity in such target-positive lines
against target-negative or wild-type lines can provide initial evidence of on-target activity.
Public databases like the Cancer Cell Line Encyclopedia (CCLE) are invaluable for
identifying cell lines with specific genetic profiles.

Panel Screening: For compounds with an unknown or broad mechanism of action, screening
against a diverse panel of cancer cell lines, such as the NCI-60 panel, can reveal patterns of
activity and identify cancer types that are particularly sensitive.[5][6][7]

Selectivity Assessment: To gauge the therapeutic window, it is crucial to include non-
cancerous or "pseudo-normal” cell lines (e.g., human fibroblasts, keratinocytes, or embryonic
kidney cells like HEK293T) in the testing panel.[4][8] A significant difference in potency
between cancer and non-cancer cells indicates desirable tumor selectivity.

Compound Management and Dosing

Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the test
compound in a suitable solvent, typically dimethyl sulfoxide (DMSO). Store aliquots at -20°C
or -80°C to prevent degradation from repeated freeze-thaw cycles.

Dose-Response Range: A critical aspect of cytotoxicity testing is to establish a dose-
response relationship. A typical experiment involves a serial dilution of the compound over a
broad concentration range (e.g., from 0.01 uM to 100 pM). This allows for the determination
of the half-maximal inhibitory concentration (IC50), a key metric of compound potency.[9]

Vehicle Control: All experiments must include a "vehicle control" group. These cells are
treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment,
typically <0.5% v/v, to ensure that the observed effects are due to the compound and not the
solvent.
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Pillar 2: Primary Cytotoxicity Screening - The MTT
Assay

The initial screen aims to answer a fundamental question: Does the compound affect cell
viability? The MTT assay is a robust, high-throughput colorimetric assay for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the
metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenase enzymes
reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.
[10] The amount of formazan produced is directly proportional to the number of metabolically
active (i.e., living) cells. The formazan crystals are then solubilized, and the absorbance is
measured spectrophotometrically.[10]

Visual Workflow: MTT Assay

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://bds.berkeley.edu/sites/bds.berkeley.edu/files/pdf/MTT_ASSAY.pdf
https://bds.berkeley.edu/sites/bds.berkeley.edu/files/pdf/MTT_ASSAY.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Preparation
1. Seed cells in 96-well plate
(e.g., 5,000-10,000 cells/well)
2. Incubate for 24h
(allow cells to adhere)

Treafment

3. Add serial dilutions of
thiazolo[5,4-b]pyridine
(and vehicle/positive controls)

(4. Incubate for 24-720

Assay &| Readout

5. Add MTT Reagent
(e.g., 0.5 mg/mL final conc.)

.

6. Incubate for 2-4h
(formazan crystal formation)

.

7. Add Solubilization Solution
(e.g., DMSO)

8. Read Absorbance
(570 nm)

Click to download full resolution via product page

Caption: Workflow for assessing cell viability using the MTT assay.
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Detailed Protocol: MTT Assay

Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density
(typically 1x104 to 5x104 cells/well) in 100 pL of complete culture medium.[3][10] Incubate
overnight (or for 24 hours) in a humidified incubator at 37°C with 5% CO: to allow for cell
attachment.[3]

Compound Treatment: The following day, remove the medium and add 100 pL of fresh
medium containing the thiazolo[5,4-b]pyridine derivatives at various concentrations. Include
wells for vehicle control (medium with DMSO) and a positive control (a known cytotoxic
agent like doxorubicin).

Incubation: Incubate the plate for a defined period, typically 24 to 72 hours, depending on the
cell line's doubling time and the compound's expected mechanism.

MTT Addition: After the incubation period, add 10 pL of MTT labeling reagent (5 mg/mL in
PBS) to each well for a final concentration of 0.5 mg/mL.

Formazan Formation: Incubate the plate for another 2 to 4 hours at 37°C. During this time,
viable cells will convert the MTT into visible purple crystals.[11]

Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 pL of
a solubilization solution, such as DMSO or a specialized detergent reagent, to each well to
dissolve the formazan crystals.[10] Mix gently by pipetting or placing on an orbital shaker for
5-10 minutes.

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600
nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be
used to subtract background noise.

Data Analysis

The absorbance values are used to calculate the percentage of cell viability for each

concentration relative to the vehicle control.

Formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance
of Vehicle Control - Absorbance of Blank)] * 100
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e |C50 Determination: Plot the % Viability against the log of the compound concentration. Use
non-linear regression (e.g., a four-parameter logistic curve fit) to determine the IC50 value,
which is the concentration of the compound that inhibits cell viability by 50%.[9]

Pillar 3: Mechanistic Elucidation - Distinguishing
Apoptosis from Necrosis

Once a compound is confirmed to be cytotoxic, the next critical step is to understand the mode
of cell death it induces. Many effective anticancer drugs work by inducing apoptosis
(programmed cell death), which is a controlled, non-inflammatory process.[12][13] In contrast,
necrosis is an uncontrolled form of cell death that leads to membrane rupture and can trigger
an inflammatory response.

Lactate Dehydrogenase (LDH) Assay for Necrosis

The LDH assay is a reliable method for quantifying necrosis or late-stage apoptosis, where
membrane integrity is lost.

¢ Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells.
[14] When the plasma membrane is compromised, LDH is rapidly released into the cell
culture medium. The assay measures the activity of this extracellular LDH through a coupled
enzymatic reaction that results in a colorimetric or luminescent signal, which is directly
proportional to the extent of cell lysis.[14][15]

Visual Workflow: LDH Cytotoxicity Assay
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Cell Culture & Treatment
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:
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:

5. Incubate for 30 min
(at room temp, protected from light)

:

6. Add Stop Solution & Read
Absorbance (490 nm)
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Caption: Workflow for quantifying necrosis via the LDH release assay.

Detailed Protocol: LDH Assay (Colorimetric)

o Cell Culture and Treatment: Prepare and treat cells in a 96-well plate exactly as described
for the MTT assay (Steps 1-3).
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e Prepare Controls:
o Spontaneous LDH Release: Use vehicle-treated wells.

o Maximum LDH Release: To a set of untreated control wells, add 10 pL of a Lysis Solution
(often provided in commercial kits) 30-45 minutes before the end of the incubation period.
[16] This lyses all cells and represents 100% cytotoxicity.

o Background Control: Include wells with culture medium only.[16]

o Sample Collection: At the end of the incubation, centrifuge the plate at 250 x g for 3-5
minutes to pellet any detached cells.[15]

o Assay Reaction: Carefully transfer 50 uL of the cell-free supernatant from each well to a new
96-well flat-bottom plate.[15] Add 50 pL of the LDH Reaction Mixture to each well.

 Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
[15]

o Measurement: Add 50 uL of Stop Solution to each well and measure the absorbance at 490
nm.[15]

Data Analysis

o Formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) /
(Maximum LDH activity - Spontaneous LDH activity)] * 100

Probing for Apoptosis: Hallmarks and Assays

If a compound is cytotoxic but shows low LDH release, it is likely inducing apoptosis. Apoptosis
is a complex cascade of events, and multiple assays can be used to detect its different stages.
[17][18]

o Caspase Activation: A key event in apoptosis is the activation of a family of proteases called
caspases.[18] Caspase-3 and Caspase-7 are "executioner" caspases that orchestrate the
dismantling of the cell. Assays using fluorescent or luminescent substrates for these
caspases provide a direct measure of apoptotic activity.
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e Annexin V Staining: In early apoptosis, a membrane phospholipid called phosphatidylserine
(PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein
that binds with high affinity to PS and can be labeled with a fluorescent dye. Co-staining with
a viability dye like propidium iodide (PI), which only enters cells with compromised
membranes, allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic
cells, typically analyzed via flow cytometry.[13][19]

» DNA Fragmentation (TUNEL Assay): A late-stage event in apoptosis is the fragmentation of
nuclear DNA. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling)
assay detects these DNA breaks.[17]

Visualizing the Apoptotic Pathway

Apoptotic Cascade Detection Assays
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Caption: Key stages of apoptosis and corresponding detection assays.

Data Presentation and Interpretation

For clear communication and comparison, quantitative data should be summarized in a
structured table.
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Caspase-3/7

LDH Release o
. Activation
Compound Cell Line MTT IC50 (uM)  at 2x IC50 (%
. (Fold Change
Cytotoxicity) .
vs. Vehicle)
Thiazolo[5,4-
o MCF-7 (Cancer) 1.5+0.2 8+ 2% 52+0.6
b]pyridine-X
Thiazolo[5,4- HEK293T (Non-
o 35.2+3.1 12 + 3% 13+0.1
b]pyridine-X cancer)
Doxorubicin
MCF-7 (Cancer) 0.8+0.1 15+ 4% 6.5+0.8
(Control)

Interpretation of Hypothetical Data:

o Potency & Selectivity: Thiazolo[5,4-b]pyridine-X is potent against the MCF-7 cancer cell line
(IC50 = 1.5 uM) and shows significant selectivity (>20-fold) compared to the non-cancerous
HEK293T line.

¢ Mechanism of Action: The low LDH release (8%) coupled with strong Caspase-3/7 activation
(5.2-fold) at a cytotoxic concentration strongly suggests that the compound induces cell
death primarily through apoptosis, which is a desirable characteristic for an anticancer agent.

By systematically applying this multi-assay approach, researchers can build a robust and
compelling data package that not only quantifies the cytotoxicity of novel thiazolo[5,4-b]pyridine
derivatives but also provides crucial insights into their mechanism of action, thereby guiding
further drug development efforts.

References
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of

anticancer drug products.

» Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.

e Abcam. (n.d.). LDH assay kit guide: Principles and applications.

» ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by
anticancer drugs for routine drug screening application in cell culture?.

e« Nam, G, et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors
for Overcoming Imatinib Resistance. Molecules, 26(11), 3193. [Link]

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Promega Corporation. (2023). LDH-Glo™ Cytotoxicity Assay Technical Manual.

e BMG Labtech. (2025). Apoptosis — what assay should | use?.

e Thermo Fisher Scientific. (n.d.). Apoptosis Assays.

e Thermo Fisher Scientific. (n.d.). Pierce LDH Cytotoxicity Assay Kit.

e OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit Instruction Manual.

e Hryhorchuk, A., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as
Potential Anticancer Agents. Pharmaceuticals, 15(9), 1149. [Link]

» El-Naggar, A. M, et al. (2020). New thiazolopyrimidine as anticancer agents: Synthesis,
biological evaluation, DNA binding, molecular modeling and ADMET study. Bioorganic &
Medicinal Chemistry Letters, 30(23), 127611. [Link]

e Hryhorchuk, A., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as
Potential Anticancer Agents. Semantic Scholar.

e Shetty, C. R, et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for
CDKA4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines.
PLoS ONE, 18(9), e0291195. [Link]

e Abcam. (n.d.). MTT assay protocol.

e Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent
Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4554. [Link]

e Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

» University of Leicester. (n.d.). MTT ASSAY Protocol.

» Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase
inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 972433.
[Link]

e Guryey, E. L., etal. (2022). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor
Cells. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 16(Suppl 1), S1-
S10. [Link]

e ATCC. (n.d.). MTT Cell Proliferation Assay.

e Henriques, S., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation
of new Anti-Cancer Compounds. Current Medicinal Chemistry, 25(33), 4083-4097. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b083562?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming
Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

2. ldentification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-
Kinase Inhibitors - PMC [pmc.ncbi.nim.nih.gov]

3. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition,
synthesis and cytotoxicity screening against breast cancer cell lines - PMC
[pmc.ncbi.nlm.nih.gov]

4. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC
[pmc.ncbi.nlm.nih.gov]

5. mdpi.com [mdpi.com]

6. New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA
binding, molecular modeling and ADMET study - PubMed [pubmed.ncbi.nim.nih.gov]

7. eurekaselect.com [eurekaselect.com]
8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

9. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for
clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

10. bds.berkeley.edu [bds.berkeley.edu]
11. atcc.org [atcc.org]

12. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed
[pubmed.ncbi.nim.nih.gov]

13. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics
[gbd.creative-diagnostics.com]

14. LDH-GIo™ Cytotoxicity Assay Technical Manual [promega.jp]

15. documents.thermofisher.com [documents.thermofisher.com]

16. scientificlabs.co.uk [scientificlabs.co.uk]

17. bmglabtech.com [bmglabtech.com]

18. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
19. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Introduction: The Therapeutic Potential of Thiazolo[5,4-
b]pyridine Scaffolds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083562#experimental-protocol-for-testing-thiazolo-5-
4-b-pyridine-cytotoxicity]

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9817970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9817970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7594053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7594053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11298024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11298024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11298024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12078342/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12078342/
https://www.mdpi.com/1420-3049/27/19/6219
https://pubmed.ncbi.nlm.nih.gov/33068712/
https://pubmed.ncbi.nlm.nih.gov/33068712/
https://www.eurekaselect.com/article/88667
https://pdfs.semanticscholar.org/a6e0/858c6e34b4c35ef6049ad4e966d9446b3f52.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9516332/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9516332/
https://bds.berkeley.edu/sites/bds.berkeley.edu/files/pdf/MTT_ASSAY.pdf
https://www.atcc.org/-/media/product-assets/documents/instruction-sheets/multicomponent-products/mtt-cell-proliferation-assay.pdf?rev=b028c9a0390841afa2b4599e604e9839
https://pubmed.ncbi.nlm.nih.gov/20947411/
https://pubmed.ncbi.nlm.nih.gov/20947411/
https://qbd.creative-diagnostics.com/supports/efficiently-evaluate-the-effect-of-drugs-on-cell-apoptosis.html
https://qbd.creative-diagnostics.com/supports/efficiently-evaluate-the-effect-of-drugs-on-cell-apoptosis.html
https://www.promega.jp/resources/protocols/technical-manuals/500/ldh-glo-cytotoxicity-assay-protocol/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011851_Pierce_LDH_Cytotoxicity_Asy_UG.pdf
https://www.scientificlabs.co.uk/handlers/libraryFiles.ashx?filename=Manuals_L_LV02000_A.pdf
https://www.bmglabtech.com/en/blog/apoptosis-what-assay-should-i-use/
https://www.thermofisher.com/hk/en/home/life-science/cell-analysis/cell-viability-and-regulation/apoptosis.html
https://www.researchgate.net/post/What-is-the-best-method-assay-for-the-apoptosis-mediated-by-anticancer-drugs-for-routine-drug-screening-application-in-cell-culture
https://www.benchchem.com/product/b083562#experimental-protocol-for-testing-thiazolo-5-4-b-pyridine-cytotoxicity
https://www.benchchem.com/product/b083562#experimental-protocol-for-testing-thiazolo-5-4-b-pyridine-cytotoxicity
https://www.benchchem.com/product/b083562#experimental-protocol-for-testing-thiazolo-5-4-b-pyridine-cytotoxicity
https://www.benchchem.com/product/b083562#experimental-protocol-for-testing-thiazolo-5-4-b-pyridine-cytotoxicity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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